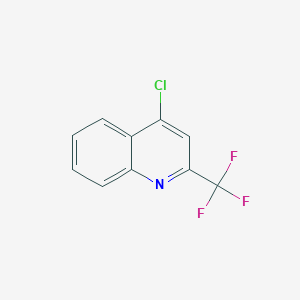

4-Chloro-2-(trifluoromethyl)quinoline

Descripción

4-Chloro-2-(trifluoromethyl)quinoline (C₁₀H₅ClF₃N, MW: 231.60) is a halogenated quinoline derivative characterized by a chlorine substituent at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the quinoline ring . This compound is a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and anticancer agents. Its structure combines electron-withdrawing groups (Cl and CF₃), which enhance stability and modulate electronic properties, influencing reactivity in nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNDFDQMHCNEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371544 | |

| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-24-2 | |

| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Reaction Parameters:

-

Temperature : 93–95°C (optimal for avoiding side reactions)

-

Molar Ratios : 1:3.5 (acid to POCl₃)

-

Oxidizing Agent : Iodine (0.5 equivalents)

This method circumvents the instability of 4-hydroxy intermediates in acidic media, a common issue in earlier syntheses. Comparative studies show that replacing iodine with cupric chloride (CuCl₂) reduces yields by 15–20%, highlighting iodine’s role in preventing over-chlorination.

Vilsmeier-Haack Reaction for Intermediate Functionalization

Alternative routes employ the Vilsmeier-Haack reaction to introduce formyl groups at the 3-position of 4-hydroxy-2-(trifluoromethyl)quinoline, enabling further functionalization. Treatment with phosphorus oxychloride and dimethylformamide (DMF) at 0–5°C generates 4-chloro-3-formyl-2-(trifluoromethyl)quinoline, which is hydrolyzed to the carboxylic acid derivative. While this method offers access to diverse analogs, its applicability to the target compound is limited by the need for additional reduction or substitution steps.

Comparative Analysis of Synthetic Methodologies

The table below evaluates three primary methods for synthesizing this compound:

The direct chlorination method outperforms others in yield and operational simplicity, making it the preferred industrial-scale approach. However, the Conrad-Limpach route remains valuable for laboratories lacking specialized equipment.

Challenges in Regioselectivity and Byproduct Formation

A major challenge in synthesizing this compound is controlling regioselectivity during cyclization. Using o-trifluoromethylaniline instead of the para-substituted isomer results in 8-CF₃ byproducts, necessitating rigorous precursor purification. Additionally, over-chlorination at the 2- or 3-positions can occur if reaction temperatures exceed 100°C, requiring precise thermal control .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinolines.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-CTQ has garnered attention in pharmaceutical research due to its potential as an intermediate in the synthesis of various drug classes:

- Antimalarial Agents : Research has indicated that derivatives of 4-CTQ exhibit significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, studies have shown that modifications to the quinoline structure can lead to compounds with improved efficacy against resistant strains, making them promising candidates for further development .

- Anti-inflammatory and Antimicrobial Agents : The compound is utilized in the synthesis of drugs aimed at treating inflammatory conditions and infections. Its structural characteristics facilitate the development of novel therapeutic agents .

Agrochemical Applications

In the agricultural sector, 4-CTQ is employed in the formulation of:

- Herbicides and Insecticides : Its ability to undergo electrophilic substitution reactions allows it to serve as a precursor for various agrochemicals, enhancing crop protection through effective pest management strategies .

Material Science Applications

4-CTQ's unique chemical properties make it suitable for applications in materials science:

- Fluorescent Dyes : The compound is used in creating specialized fluorescent dyes for biological imaging, aiding researchers in visualizing cellular processes. Its structural features allow for the development of dyes with specific emission properties .

- Advanced Materials : It is also involved in the synthesis of polymers and coatings that require specific chemical properties for enhanced performance in industrial applications .

Analytical Chemistry Applications

In analytical chemistry, 4-CTQ is utilized for:

- Chromatography : The compound serves as a reagent in various chromatographic techniques to separate and identify complex mixtures, contributing to quality control and research applications .

Case Study 1: Antimalarial Efficacy

A study evaluated a series of 4-aminoquinoline derivatives based on 4-CTQ. The results indicated that certain modifications led to compounds with enhanced antiplasmodial activity against chloroquine-resistant strains. For example, a derivative demonstrated an EC50 value of 21.0 nM against resistant strains, showcasing significant potential for drug development .

Case Study 2: Synthesis of Azo Dyes

Research highlighted the use of 4-CTQ as a starting material for synthesizing azo dyes through electrophilic substitution reactions. This application leverages its structural versatility to produce colorants with varied properties suitable for industrial use .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(trifluoromethyl)quinoline and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or interfere with DNA replication in microbial cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its activity in biological systems.

Comparación Con Compuestos Similares

Positional Isomers and Regioisomers

- 4,5-Dichloro-2-(trifluoromethyl)quinoline and 4,7-Dichloro-2-(trifluoromethyl)quinoline Synthesized via chlorination of 5- or 7-chloro-2-trifluoromethyl-4-quinolone, these regioisomers differ in chlorine placement. The 4,5-dichloro isomer crystallizes as a white solid (mp: 95–97°C), while the 4,7-dichloro isomer is initially a viscous liquid that crystallizes upon standing (mp: 41–42°C). NMR analysis reveals distinct chemical shifts due to altered ring electronic environments .

- 4-Chloro-6-(trifluoromethyl)quinoline and 4-Chloro-8-(trifluoromethyl)quinoline These isomers (CAS RN: 49713-56-6 and 23779-97-7, respectively) demonstrate how trifluoromethyl placement affects physical properties. Both are commercially available, with the 6-CF₃ isomer showing higher thermal stability (>97% purity) .

Substituent Modifications

- Trifluoromethyl vs. Trichloromethyl Replacing -CF₃ with -CCl₃ (e.g., 4-chloro-2-(trichloromethyl)quinoline) increases steric bulk and electron-withdrawing effects.

- Nitro and Hydroxy Derivatives Adding a nitro group (e.g., 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline) introduces strong electron-withdrawing effects, lowering pKa and increasing oxidative stability. Hydroxy derivatives like 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline exhibit hydrogen-bonding capacity, improving solubility but reducing lipophilicity .

Antiplasmodial Activity

- 2,8-Bis(trifluoromethyl)quinoline vs. 7-Chloroquinoline Compounds with bis-CF₃ groups (e.g., IC₅₀ = 8.4 μM) show comparable anti-P. falciparum activity to 7-chloroquinoline derivatives (IC₅₀ = 11.7 μM), suggesting trifluoromethyl groups can compensate for chlorine’s role in target binding .

- 4-Chloro-2-(trifluoromethyl)quinoline Derivatives Derivatives such as 4-aminophenoxy variants demonstrate enhanced activity against drug-resistant malaria strains, attributed to the -CF₃ group’s resistance to metabolic degradation .

Drug Resistance Reversal

Quinoline derivatives with 2-CF₃ substituents, including this compound, reverse multidrug resistance in cancer cells by inhibiting efflux pumps like P-glycoprotein. Analogues with 6-CF₃ or 8-CF₃ groups show reduced efficacy, highlighting the critical role of the 2-position .

Comparative Physicochemical Data

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents | Bioactivity (IC₅₀) |

|---|---|---|---|---|

| This compound | 231.60 | Not reported | 4-Cl, 2-CF₃ | N/A |

| 4,5-Dichloro-2-(trifluoromethyl)quinoline | 266.51 | 95–97 | 4-Cl, 5-Cl, 2-CF₃ | N/A |

| 4,7-Dichloro-2-(trifluoromethyl)quinoline | 266.51 | 41–42 | 4-Cl, 7-Cl, 2-CF₃ | N/A |

| 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | 247.60 | Not reported | 6-Cl, 4-OH, 2-CF₃ | Antimalarial lead |

| 2,8-Bis(trifluoromethyl)quinoline | 290.20 | 107–108 | 2-CF₃, 8-CF₃ | 8.4 μM (anti-P. falciparum) |

Actividad Biológica

4-Chloro-2-(trifluoromethyl)quinoline (C10H6ClF3N), a compound belonging to the quinoline class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, structure-activity relationships, and relevant case studies.

- Molecular Formula : C10H6ClF3N

- Molecular Weight : 249.61 g/mol

- Structural Features : The compound features a quinoline backbone with a chlorine atom at position 4 and a trifluoromethyl group at position 2, which enhances its lipophilicity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity :

-

Anticancer Potential :

- Preliminary studies have suggested that derivatives of quinoline compounds, including this compound, may possess anticancer properties. This is attributed to their ability to inhibit specific cancer cell lines, although detailed mechanisms remain largely unexplored.

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is critical for enhancing the biological activity of this compound. Comparative studies with analogs reveal that:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | Bromine substitution at position 6 | Enhanced reactivity due to bromine's electrophilicity |

| 4-Fluoro-2-(trifluoromethyl)quinoline | Fluorine instead of chlorine | Increased lipophilicity and potential for different biological activity |

| 8-Chloro-2-(trifluoromethyl)quinoline | Chlorine substitution at position 8 | Variations in biological activity compared to the 4-chloro derivative |

| 4-Chloroquinoline | Lacks trifluoromethyl group | Lower lipophilicity and distinct pharmacological properties |

The trifluoromethyl group not only enhances lipophilicity but also influences the compound's interaction with biological targets, enhancing its potency .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Friedländer Reaction : A classic method involving the condensation of an aniline derivative with a carbonyl compound.

- Ullmann Reaction : Utilizes copper catalysis to facilitate coupling reactions that introduce the trifluoromethyl group .

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that derivatives of quinolines exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications such as trifluoromethyl substitution could enhance antimicrobial activity . -

Anticancer Properties :

In vitro assays indicated that compounds similar to this compound showed cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range . -

Inflammatory Response Modulation :

Research indicated potential for this compound in modulating inflammatory pathways by inhibiting enzymes like COX and LOX, which are critical in the inflammatory response .

Q & A

Q. What are the most efficient synthetic routes for 4-Chloro-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The compound can be synthesized via InCl3-promoted cyclization in green solvents (e.g., ethanol), achieving yields up to 85% under mild conditions (80°C). Key steps include condensation of substituted pyrazoles with chlorinated quinoline precursors, with InCl3 acting as a Lewis acid catalyst. Reaction optimization should focus on solvent polarity, temperature, and catalyst loading to minimize byproducts . Alternative methods include gold-catalyzed cyclization of trifluoromethylated propargyl-amines, though this requires inert conditions and higher costs .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Characteristic peaks include δ 1.92 ppm (C5′-CH3) and δ 6.93 ppm (aromatic protons), with splitting patterns confirming substitution positions.

- IR : Bands at 1607 cm⁻¹ (C=N stretch) and 1159 cm⁻¹ (C-F vibration) validate the trifluoromethyl and quinoline moieties .

- LCMS : Use [M+H]+ peaks (e.g., m/z 733 in derivatives) to confirm molecular weight and purity .

Q. What preliminary bioactivity assays are recommended for evaluating this compound’s pharmacological potential?

Screen for enzyme inhibition (e.g., acetyltransferases or kinases) using fluorogenic substrates. For anticancer activity, employ MTT assays on cell lines (e.g., prostate cancer models) and monitor DNA adduct formation via HPLC-MS to assess genotoxicity . Include positive controls like known inhibitors (e.g., LY2784544 for GPR39) to validate assay conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact reactivity in cross-coupling reactions?

The -CF3 group is strongly electron-withdrawing, directing electrophilic substitution to the quinoline’s 6- and 8-positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance at the 2-position necessitates bulky ligands (e.g., XPhos) to enhance efficiency. Computational studies (DFT) can predict regioselectivity and guide ligand selection .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to model disorder in the -CF3 group. For twinned crystals, apply SHELXD for structure solution and OLEX2/ORTEP-3 for visualization. Validate thermal parameters (B-factors) to ensure accurate occupancy refinement .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. genotoxicity) be reconciled in mechanistic studies?

Perform dose-response assays to distinguish off-target effects. Use transcriptomic profiling (RNA-seq) to identify pathways affected at sub-cytotoxic concentrations. Compare DNA adduct levels (via ³²P-postlabeling) with apoptosis markers (e.g., caspase-3 activation) to decouple direct DNA damage from secondary cytotoxicity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Employ molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., A3 adenosine receptor). Use QM/MM simulations to model electronic interactions between the -CF3 group and hydrophobic binding pockets. Validate predictions with mutagenesis studies (e.g., Ala-scanning of active-site residues) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.